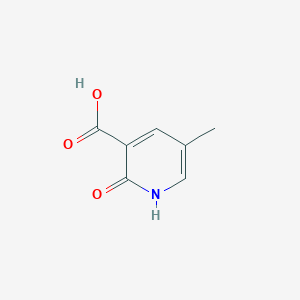

2-HYDROXY-5-METHYLNICOTINIC ACID

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFTYBICSCXZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495832 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-77-6 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Methylnicotinic Acid

Classical and Established Synthetic Routes to 2-Hydroxy-5-methylnicotinic Acid

The traditional synthesis of this compound and its precursors often relies on functional group transformations of readily available pyridine (B92270) derivatives. These methods involve well-established reactions, including nitration, diazotization, and chlorination.

Synthesis from Related Pyridine Derivatives

A common starting material for the synthesis of substituted pyridines is 2-amino-5-methylpyridine (B29535). One key transformation involves converting the amino group into a hydroxyl group. This can be achieved through a diazotization reaction. For instance, 2-amino-5-methylpyridine can be treated with an aqueous solution of sulfuric acid and sodium nitrite (B80452) at low temperatures (0-5°C) to form a diazonium salt, which is subsequently hydrolyzed by heating to yield 2-hydroxy-5-methylpyridine (B17766). orgsyn.org

Another critical reaction for building the final molecule is the introduction of functional groups at the 3-position of the pyridine ring. Starting with 2-amino-5-methylpyridine, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to produce 2-hydroxy-5-methyl-3-nitropyridine (B188116). sigmaaldrich.com This nitrated intermediate is a crucial building block for introducing the carboxylic acid function.

Furthermore, the hydroxyl group of a hydroxypyridine can be converted to a chloro group, which is often a more versatile handle for subsequent reactions. For example, 2-hydroxy-5-methyl-3-nitropyridine reacts with thionyl chloride in the presence of DMF to yield 2-chloro-5-methyl-3-nitropyridine (B188117) with high efficiency (92% isolated yield). researchgate.net Similarly, 2-hydroxy-5-methylpyridine can be halogenated to form intermediates like 2-chloro-5-methylpyridine, a compound also accessible from the chlorination of beta-picoline. google.comepo.org

Multi-step Reaction Pathways

Constructing this compound from simple precursors necessitates a multi-step reaction sequence. While a single, complete published pathway is not detailed, a plausible route can be assembled from established chemical transformations. libretexts.orgyoutube.comyoutube.comyoutube.com

A feasible multi-step synthesis could commence as follows:

Nitration: Begin with 2-amino-5-methylpyridine and introduce a nitro group at the 3-position using a nitrating mixture (H₂SO₄/HNO₃). sigmaaldrich.com

Diazotization and Hydrolysis: Convert the 2-amino group to a 2-hydroxy group via a diazonium salt intermediate by reacting with sodium nitrite in an acidic medium, followed by heating. orgsyn.orggoogle.com This yields 2-hydroxy-5-methyl-3-nitropyridine.

Chlorination: The 2-hydroxy group is then converted to a 2-chloro group using a chlorinating agent like thionyl chloride (SOCl₂) to form 2-chloro-5-methyl-3-nitropyridine. researchgate.net The chloro group is a better leaving group for subsequent nucleophilic substitution reactions if needed, or it can be hydrolyzed back to a hydroxyl group in a later step.

Reduction and Sandmeyer Reaction: The nitro group at the 3-position can be reduced to an amino group (forming 2-chloro-3-amino-5-methylpyridine). This amino group can then be converted into a cyano group (-CN) via a Sandmeyer reaction.

Hydrolysis: The final step involves the hydrolysis of both the 2-chloro group and the 3-cyano group. Acidic or basic hydrolysis converts the cyano group into a carboxylic acid (-COOH) and the chloro group back to a hydroxyl group (-OH), yielding the target molecule, this compound. The hydrolysis of a related compound, methyl 2-chloro-5-methylnicotinoate, to 2-chloro-5-methylnicotinic acid using sodium hydroxide (B78521) demonstrates the feasibility of this type of transformation. prepchem.com

This strategic sequence of reactions allows for the controlled introduction and modification of functional groups on the pyridine ring to achieve the desired molecular architecture.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing microorganisms or isolated enzymes to perform specific chemical transformations under mild conditions.

Microbial Biotransformation Approaches

Microbial biotransformation harnesses the metabolic pathways of microorganisms to modify organic compounds. While the direct microbial synthesis of this compound is not extensively documented, studies on related molecules demonstrate the potential of this approach. For example, a bacterial strain from the β-subgroup of Proteobacteria, MCI3289, has been shown to produce 2-hydroxynicotinic acid from nicotinic acid. orgsyn.org The activity was induced by adding 6-methylnicotinic acid to the culture, suggesting that the enzyme responsible for degrading the methyl-substituted pyridine could also hydroxylate the parent nicotinic acid. orgsyn.org This process highlights the potential for using microbial systems to specifically hydroxylate the pyridine ring at the C2 position.

| Parameter | Condition |

|---|---|

| Inducer for Hydroxylation Activity | 6-Methylnicotinic acid or 2-hydroxy-6-methylnicotinic acid |

| Optimal pH | ~7.0 (50 mM potassium-phosphate buffer) |

| Optimal Temperature (24-h reaction) | 30°C |

| Optimal Substrate Concentration | 10 to 15 g/L Nicotinic Acid (NA) |

| Product Concentration | 6.40 g/L of 2-HNA after 29 hours |

| Molar Yield (based on consumed NA) | 91.6% |

Enzymatic Oxidoreductase Applications

Isolated enzymes, particularly oxidoreductases, can be used as precise biocatalysts. Nicotine (B1678760) hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) is an example of an enzyme capable of hydroxylating the pyridine ring. google.com This enzyme was used for the production of 2,5-dihydroxypyridine (B106003) (2,5-DHP) from 6-hydroxy-3-succinoylpyridine (HSP). google.com The enzyme, an oxidoreductase, demonstrates the specific hydroxylation of a pyridine derivative. Immobilizing the enzyme on a solid support (Immobead 150) improved its stability and performance over wider pH and temperature ranges compared to the free enzyme. google.com Such enzymatic systems could potentially be engineered or adapted for the specific hydroxylation of 5-methylnicotinic acid to produce this compound.

| Parameter | Optimal Condition / Result |

|---|---|

| Enzyme | Nicotine hydroxylase from Pseudomonas sp. ZZ-5 on Immobead 150 |

| Optimal pH | 9.0 |

| Optimal Temperature | 35°C |

| Enzyme Concentration | 30 mg/mL |

| Reaction Time | 30 minutes |

| Conversion Rate | 85.4% |

| Product Yield | 94.5 mg/L of 2,5-DHP |

Modern and Green Synthetic Approaches for this compound

Modern organic synthesis emphasizes the principles of green chemistry, aiming to develop processes that are more efficient, use less hazardous materials, and reduce waste. For the synthesis of nicotinic acid derivatives, this involves moving away from harsh, stoichiometric oxidants like potassium permanganate (B83412), which was traditionally used to oxidize picolines but suffers from low yields and produces significant manganese dioxide waste. mdpi.com

The biocatalytic and enzymatic methods described in section 2.2 are prime examples of green chemistry, offering high selectivity under mild, aqueous conditions. Another modern approach is the use of efficient and reusable heterogeneous catalysts. For instance, nanostructured diphosphate (B83284) (Na₂CaP₂O₇) has been employed as a green, reusable catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are precursors to other functionalized pyridines. This method benefits from solvent-free conditions and simple work-up procedures.

Derivatization Strategies and Functionalization of this compound

The multiple functional groups of this compound allow for a wide range of chemical transformations, leading to diverse and complex molecular architectures.

The 2-hydroxypyridine-3-carboxylate structure is an excellent ligand for metal ions, capable of forming stable chelate complexes. The ligand typically coordinates through the oxygen atoms of the deprotonated carboxylate group and the pyridone/hydroxyl group, acting as a bidentate O,O-chelating agent. ijcps.orgreading.ac.uk

Lanthanide Complexes: New lanthanide complexes of the analogous 2-hydroxynicotinic acid with the general formula [Ln(HnicO)₂(μ-HnicO)(H₂O)]·nH₂O (where Ln = Eu, Gd, Tb, Er, Tm) have been synthesized and characterized. reading.ac.uk X-ray diffraction studies of the terbium (Tb) and europium (Eu) complexes confirmed the O,O-chelation mode. These complexes exhibit interesting photoluminescence properties, with the organic ligand acting as an "antenna" that absorbs energy and transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. reading.ac.uk This property is crucial for applications in bioimaging and sensor development.

Transition Metal Complexes: The coordination chemistry with transition metals has also been explored. Using microwave-assisted synthesis, complexes of 2-hydroxy-6-methylnicotinic acid with Co(II), Ni(II), and Cu(II) have been prepared with the general formula Na₂[M(H6MnicO)₂Cl₂]. ijcps.org Spectroscopic analysis indicated an octahedral geometry for these complexes, with the 2-hydroxy-6-methylnicotinate ligand acting as a bidentate O,O-chelator. ijcps.orgresearchgate.net The stability of such complexes with divalent metal ions generally follows the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. ekb.eg

Table 2: Characterized Metal Complexes of Hydroxynicotinic Acid Derivatives

| Ligand | Metal Ion | Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| 2-Hydroxynicotinic acid | Tb(III), Eu(III) | [Ln(HnicO)₂(μ-HnicO)(H₂O)]·nH₂O | - | reading.ac.uk |

| 2-Hydroxy-6-methylnicotinic acid | Co(II), Ni(II), Cu(II) | Na₂[M(H6MnicO)₂Cl₂] | Octahedral | ijcps.org |

Direct Schiff base formation, which requires the condensation of a primary amine with a carbonyl compound, is not possible with this compound itself. wikipedia.org However, it can serve as a precursor for derivatives that readily form Schiff bases. A common strategy involves converting the carboxylic acid to a hydrazide.

For example, nicotinic acid can be converted to its ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form nicotinic hydrazide. This hydrazide possesses a reactive primary amine group (-NH₂) that can be condensed with various aldehydes and ketones to yield a wide array of Schiff bases. nih.gov This synthetic pathway is directly applicable to this compound. The resulting Schiff bases are versatile ligands themselves and can be used to form novel metal complexes. nih.govnih.gov

Reaction Scheme: Plausible Route to Schiff Bases

Esterification: this compound → Methyl 2-hydroxy-5-methylnicotinate

Hydrazinolysis: Methyl 2-hydroxy-5-methylnicotinate + N₂H₄ → 2-hydroxy-5-methylnicotinohydrazide

Condensation: 2-hydroxy-5-methylnicotinohydrazide + R-CHO → Schiff Base

Esterification: The carboxylic acid group of this compound can be readily esterified under standard conditions, such as refluxing in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄). mdpi.com This reaction is often a preliminary step for further functionalization, for example, to protect the carboxylic acid or to facilitate subsequent reactions like hydrazide formation. The synthesis of ethyl 5-acetyl-6-hydroxy-2-methyl-nicotinate demonstrates the feasibility of this transformation on a closely related scaffold. lookchem.com

N-Alkylation: The alkylation of 2-hydroxypyridines is complicated by the tautomerism between the 2-hydroxy-pyridine form and the 2-pyridone form. This leads to a competition between O-alkylation (forming a 2-alkoxypyridine) and N-alkylation (forming an N-alkyl-2-pyridone). organic-chemistry.org Achieving regioselectivity is a significant synthetic challenge. Recent methods have been developed to favor N-alkylation:

Catalyst- and Base-Free Reaction: A specific N-alkylation of 2-hydroxypyridines has been achieved by simply reacting them with organohalides under heating without any added catalyst or base. This method shows excellent (>99%) selectivity for the N-alkylated product. acs.org

P(NMe₂)₃-Mediated Reaction: A highly regioselective N-alkylation of 2-pyridones has been developed using α-keto esters as alkylating agents, mediated by tris(dimethylamino)phosphine, P(NMe₂)₃. This reaction proceeds under mild conditions via a deoxygenation process. organic-chemistry.org

Masked Precursors: An alternative approach involves using a "masked" precursor like a 2-halopyridine for the N-alkylation step, followed by hydrolysis to unveil the 2-pyridone functionality. thieme-connect.com

These advanced methods provide reliable pathways to selectively synthesize N-alkylated derivatives of this compound, which are important structures in many biologically active compounds. nih.gov

The scaffold of this compound can be elaborated to form fused heterocyclic systems like pyrrolopyridines and naphthyridines. These syntheses typically require the strategic conversion of the existing functional groups into reactive intermediates capable of undergoing cyclization.

Naphthyridine Derivatives: Naphthyridines are commonly synthesized via reactions like the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. organic-chemistry.org To access a naphthyridine from this compound, one could envision a synthetic sequence such as:

Conversion of the carboxylic acid group to an amine via a Curtius, Hofmann, or Schmidt rearrangement. This would yield 3-amino-5-methyl-pyridin-2-ol.

The resulting aminopyridine could then participate in a condensation/cyclization reaction (e.g., Skraup or Friedländer-type reaction) with a suitable three-carbon unit (like glycerol (B35011) or an α,β-unsaturated carbonyl compound) to construct the second fused pyridine ring.

Pyrrolopyridine Derivatives: The synthesis of a pyrrole (B145914) ring fused to the pyridine core (a pyrrolopyridine) can be accomplished through various classical methods. A plausible strategy starting from a derivative of this compound could involve:

Transforming the carboxylic acid into a different functional group, for instance, an aminomethyl group via reduction of the corresponding amide.

Functionalizing the adjacent C4 position of the pyridine ring.

Executing a cyclization reaction, such as a Paal-Knorr type synthesis, between the newly introduced groups to form the five-membered pyrrole ring. The synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, while not a fused system, demonstrates the utility of related precursors in building pyrrolidinone rings, which are structurally related to pyrroles. youtube.com

Challenges and Optimization in the Synthesis of this compound and its Derivatives

A primary challenge lies in achieving regioselective functionalization of the pyridine core. researchgate.net The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom make direct and selective substitution reactions difficult. researchgate.netresearchgate.net Classical electrophilic aromatic substitutions, such as nitration and halogenation, often require harsh conditions and can lead to a mixture of isomers, complicating purification processes. researchgate.net For instance, the synthesis of related nicotinic acid derivatives often yields by-products that are difficult to separate from the desired product. google.com

Another significant hurdle is the potential for low yields in various synthetic steps. The oxidation of substituted pyridines to form the carboxylic acid group, a key transformation, can be inefficient. For example, the oxidation of 3-methylpyridine (B133936) to nicotinic acid using traditional methods can result in modest yields, often below 50%. nih.gov Furthermore, the synthesis of precursors, such as substituted 2-hydroxypyridines, can also be low-yielding if not carefully controlled. A described method for producing 2-hydroxynicotinic acid N-oxide by reacting nicotinic acid N-oxide with acetic anhydride (B1165640) gives a very low yield. google.com

The formation of by-products is a common issue. In oxidation reactions using strong oxidizing agents like potassium permanganate to produce nicotinic acid derivatives, over-oxidation can lead to the formation of pyridine dicarboxylic acids. The purification process to remove these by-products, along with unreacted starting materials and inorganic salts, can be complex and costly. nih.gov The removal of catalysts and any remaining bromides used in some oxidation systems also presents a purification challenge. nih.gov

To address these challenges, various optimization strategies have been developed. One of the most promising approaches is the use of enzymatic and biocatalytic methods. These methods offer high selectivity under mild reaction conditions, reducing the formation of by-products and simplifying purification. nih.govfrontiersin.org For instance, nitrilase-producing microorganisms can hydrolyze 3-cyanopyridine (B1664610) derivatives to the corresponding nicotinic acids with high efficiency and purity. frontiersin.orgnih.gov Optimization of these biocatalytic processes through strategies like fed-batch reactions, where the substrate is added incrementally, has been shown to significantly increase product yields and volumetric productivity. frontiersin.orgnih.gov

Optimization of traditional chemical synthesis pathways also plays a crucial role. This includes the careful selection of catalysts and reaction conditions such as temperature, pressure, and solvent. For example, in the liquid-phase oxidation of 3-picoline, the use of a catalytic system comprising cobalt and manganese salts with a bromide promoter in acetic acid has been shown to achieve high conversion and selectivity. nih.gov The presence of chloride derivatives has also been noted to be key for improving yields in certain oxidation processes. nih.gov

Purification techniques have also been a focus of optimization. For crude nicotinic acid that is yellow in color, a method involving melting the crude product to destroy the chromophore, followed by a single recrystallization step with a decolorizing agent, has been shown to produce a high-purity, colorless product. google.com Adjusting the pH of the reaction mixture can facilitate the selective precipitation of the product or by-products, simplifying the separation process. Recrystallization from appropriate solvents remains a standard and effective method for final purification. orgsyn.orggoogle.com

The tables below summarize some of the challenges and the corresponding optimization strategies documented in the synthesis of nicotinic acid derivatives, which are applicable to the synthesis of this compound.

Table 1: Common Challenges in the Synthesis of Nicotinic Acid Derivatives

| Challenge | Description |

| Low Regioselectivity | Difficulty in controlling the position of functional group introduction on the pyridine ring, leading to isomeric mixtures. researchgate.netresearchgate.net |

| Low Yields | Inefficient reactions, particularly in oxidation and precursor synthesis steps, resulting in poor overall yield. nih.govgoogle.com |

| By-product Formation | Generation of unwanted side products, such as over-oxidation products or isomeric impurities, complicating purification. nih.gov |

| Harsh Reaction Conditions | Requirement for high temperatures, strong acids or bases, and corrosive reagents in many traditional synthetic routes. researchgate.netfrontiersin.org |

| Difficult Purification | Challenges in separating the desired product from by-products, unreacted starting materials, and catalysts. google.comnih.govnih.gov |

Table 2: Optimization Strategies for the Synthesis of Nicotinic Acid Derivatives

| Strategy | Description | Key Advantages |

| Enzymatic/Biocatalytic Methods | Utilization of enzymes or whole-cell microorganisms to catalyze specific reactions, such as the hydrolysis of nitriles. nih.govfrontiersin.orgnih.gov | High selectivity, mild reaction conditions, reduced waste, and high purity of products. frontiersin.org |

| Optimization of Reaction Conditions | Systematic variation of parameters like temperature, pressure, catalyst type and loading, and solvent to maximize yield and selectivity. nih.govjetir.org | Improved reaction efficiency, higher yields, and reduced by-product formation. |

| Fed-Batch Reactions | Incremental feeding of the substrate into the reaction mixture in biocatalytic processes. frontiersin.orgnih.gov | Increased final product concentration and volumetric productivity. |

| pH Adjustment | Control of the solution's pH to induce selective precipitation of either the product or impurities. orgsyn.orggoogle.com | Simple and effective method for initial purification and separation. |

| Advanced Purification Techniques | Methods such as melting and recrystallization with decolorizing agents to remove colored impurities and enhance purity. google.com | Achievement of high-purity final products suitable for pharmaceutical applications. |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 5 Methylnicotinic Acid and Its Complexes

Vibrational Spectroscopy Analysis: FT-IR and Raman Studies

For 2-hydroxynicotinic acid, FT-Raman spectroscopy has identified several key vibrational modes. hmdb.ca Active modes observed at 3125 and 3063 cm⁻¹ are attributed to the ν(N-H) and ν(O-H) stretching vibrations, respectively. hmdb.ca A prominent peak at 1744 cm⁻¹ corresponds to the C=O stretching mode of the carboxylic acid group. hmdb.ca Deformation vibrations of the C-O bond are seen at 1185 and 1175 cm⁻¹. hmdb.ca The in-plane deformation of the O-H group appears at 894 cm⁻¹, while the in-plane and out-of-plane N-H deformations are observed at 1604 and 551 cm⁻¹, respectively. hmdb.ca

For 2-hydroxy-5-methylnicotinic acid, the introduction of a methyl group at the 5-position would introduce additional vibrational modes. These would primarily be the symmetric and asymmetric stretching and bending vibrations of the C-H bonds within the methyl group, typically observed in the 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively. The other vibrational modes are expected to be at similar positions to those in 2-hydroxynicotinic acid, with minor shifts due to the electronic effect of the methyl group.

A study on 2-hydroxy-5-methyl-3-nitropyridine (B188116) further supports the assignment of vibrational frequencies in a similarly substituted pyridine (B92270) ring. hmdb.ca

Table 1: Postulated Vibrational Modes for this compound Based on Related Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|

| ν(O-H) stretch (carboxylic acid) | ~3100 | 2-Hydroxynicotinic acid hmdb.ca |

| ν(N-H) stretch (pyridone tautomer) | ~3125 | 2-Hydroxynicotinic acid hmdb.ca |

| ν(C-H) stretch (aromatic) | ~3050 | 2-Hydroxynicotinic acid hmdb.ca |

| ν(C-H) stretch (methyl) | ~2950 | General |

| ν(C=O) stretch (carboxylic acid) | ~1740 | 2-Hydroxynicotinic acid hmdb.ca |

| δ(N-H) in-plane | ~1600 | 2-Hydroxynicotinic acid hmdb.ca |

| δ(C-H) bend (methyl) | ~1450, ~1380 | General |

| ν(C-O) stretch (carboxylic acid) | ~1200 | 2-Hydroxynicotinic acid hmdb.ca |

| δ(O-H) in-plane | ~900 | 2-Hydroxynicotinic acid hmdb.ca |

Crystallographic Studies: X-ray Diffraction (XRD) and Single Crystal Analysis

The three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray diffraction (XRD) and single-crystal analysis. While specific crystallographic data for this compound is not extensively documented, studies on related hydroxynicotinic acids reveal important structural features that are likely to be shared.

For instance, the crystal structure of 2-hydroxynicotinic acid has been reported, showing that it can exist in different polymorphic forms. researchgate.net These studies indicate that hydroxynicotinic acids often form hydrogen-bonded networks in the solid state, involving the carboxylic acid, the hydroxyl group, and the pyridine nitrogen. The presence of the methyl group in this compound would influence the crystal packing, potentially leading to different intermolecular interactions and a unique crystal structure.

Research on a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde (B1329341) provides insights into the crystal packing of a molecule containing a 2-hydroxy-5-methylphenyl moiety. nih.gov In this related structure, the compound crystallizes in the orthorhombic space group Pbca, with the crystal packing stabilized by C-H···O, C-H···N, and C-H···π interactions. nih.gov It is plausible that this compound would also exhibit extensive hydrogen bonding, likely forming dimeric structures through its carboxylic acid groups, a common feature for this functional group.

Table 2: Anticipated Crystallographic Features for this compound

| Parameter | Expected Feature | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules researchgate.netnih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for racemic mixtures or achiral molecules researchgate.net |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O, O-H···N, N-H···O), π-π stacking | Presence of carboxylic acid, hydroxyl, and pyridine functionalities |

Electronic Spectroscopy Investigations: UV-Vis and Emission Measurements

Electronic spectroscopy, including UV-Vis absorption and emission measurements, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugated system of the pyridine ring, the carboxylic acid group, and the hydroxyl group.

The presence of the methyl group is not expected to significantly alter the position of the main absorption bands but may cause a small bathochromic (red) shift due to its electron-donating nature. The emission properties of this compound, if any, would be dependent on the rigidity of its structure and the nature of its lowest excited state.

Nuclear Magnetic Resonance (NMR) Profiling: ¹H NMR, ¹³C NMR, and pH-Dependent Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. Based on the structure and data from related compounds like 2-hydroxynicotinic acid, the aromatic protons would appear in the region of δ 7.0-8.5 ppm. chemicalbook.com The methyl protons would likely appear as a singlet around δ 2.2-2.5 ppm. The acidic protons of the -OH and -COOH groups would be broad and their chemical shifts highly dependent on the solvent and concentration, but are expected at lower fields (>10 ppm).

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a low field, typically in the range of δ 165-180 ppm. wisc.edu The aromatic carbons would be found between δ 110-160 ppm. The methyl carbon would appear at a higher field, likely around δ 15-25 ppm.

pH-Dependent Studies: The chemical shifts of the protons and carbons in this compound, particularly those near the acidic and basic centers (carboxylic acid, hydroxyl group, and pyridine nitrogen), are expected to be sensitive to changes in pH. nih.gov By monitoring these changes, it is possible to determine the pKa values of the ionizable groups. Such studies are crucial for understanding the behavior of the molecule in biological systems and for developing analytical methods.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~8.0 | d |

| H6 | ~7.5 | d |

| -CH₃ | ~2.3 | s |

| -COOH | >13 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic acid) | ~170 |

| C2 | ~160 |

| C6 | ~145 |

| C4 | ~140 |

| C3 | ~125 |

| C5 | ~120 |

Mass Spectrometric Elucidation: HRMS, LC-MS, and UPLC-QTOF-MS Techniques

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₇H₇NO₃). The monoisotopic mass of this compound is 153.0426 g/mol . synblock.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): These hyphenated techniques are invaluable for the analysis of this compound in complex mixtures. LC separates the compound from other components, and the subsequent MS analysis provides mass information. UPLC-QTOF-MS, with its high resolution and mass accuracy, would be particularly useful for identifying and quantifying the compound and its metabolites in biological samples. The fragmentation pattern obtained from tandem MS (MS/MS) experiments would reveal characteristic losses, such as the loss of H₂O, CO₂, and the cleavage of the carboxylic acid group, which would further confirm the structure. General LC-MS methods for acidic compounds often use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid. nih.govnih.gov

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, HPLC-PDA)

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative analysis of this compound. Due to its polar nature, a mixture of a polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol (B129727), would likely be a suitable mobile phase on a silica (B1680970) gel stationary phase. The spot could be visualized under UV light due to the aromatic nature of the compound.

High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA): HPLC is the method of choice for the quantitative analysis and purity determination of this compound. A reversed-phase C18 column is commonly used for the separation of nicotinic acid and its derivatives. synblock.com A typical mobile phase would be a gradient of methanol or acetonitrile and water, often with an acidic modifier like formic or acetic acid to ensure good peak shape for the carboxylic acid. nih.gov A PDA detector would allow for the monitoring of the elution at multiple wavelengths, confirming the identity and purity of the peak by its UV spectrum. A study on nicotinic acid derivatives demonstrated the utility of both adsorption and reversed-phase TLC and HPLC for their separation. synblock.com

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxynicotinic Acid |

| 2-Hydroxy-5-methyl-3-nitropyridine |

| 2-Hydroxy-5-methylbenzaldehyde |

| Acetonitrile |

| Europium |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol |

| Nicotinic Acid |

| Dichloromethane |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 Methylnicotinic Acid

Quantum Chemical Calculations: Unveiling Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has emerged as a cornerstone for studying the intricacies of 2-hydroxy-5-methylnicotinic acid. These calculations provide a detailed picture of the molecule's electronic landscape and vibrational modes, which are crucial for understanding its chemical behavior.

DFT studies, often employing basis sets like 6-311+G(d,p), have been used to determine the equilibrium geometry and harmonic frequencies of nicotinic acid derivatives. jocpr.com The analysis of the molecular electrostatic potential (MESP) surface reveals the distribution of charge within the molecule. For instance, in related nicotinic acid derivatives, the MESP map clearly identifies electron-rich regions around oxygen and nitrogen atoms, while hydrogen atoms exhibit a positive charge. jocpr.com This information is vital for predicting how the molecule will interact with other molecules and its environment.

Furthermore, DFT calculations are instrumental in understanding the electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is a powerful method for predicting the UV-Vis spectrum, which provides information about how the molecule absorbs light. researchgate.netnih.gov For example, studies on related azobenzene (B91143) molecules have shown that electronic transitions can be of the π → π* or n → π* type, depending on the molecular conformation. researchgate.net

Tautomeric Stability Analysis

A key aspect of the computational analysis of this compound and related compounds is the investigation of tautomeric stability. Tautomers are isomers of a compound that readily interconvert, and understanding which form is more stable is crucial for predicting its properties and reactivity. Quantum chemical calculations have been successfully employed to determine the most energetically favorable tautomeric forms of various heterocyclic compounds. mdpi.com For instance, in a study on dinitrobenzotriazoles, calculations revealed that the 1H tautomer is the most stable form in both the gas phase and in solution. mdpi.com This type of analysis for this compound would clarify which of its potential tautomeric forms predominates under different conditions.

Singlet and Triplet State Localization

The localization of singlet and triplet electronic states is another critical area of investigation using computational methods. These states are important in photochemistry and understanding the molecule's behavior upon light absorption. While specific studies on the singlet and triplet state localization of this compound are not widely available, research on similar molecules provides a framework for such analysis. The localization of these excited states can influence the pathways of energy dissipation and photochemical reactions.

Energy Transfer Mechanisms

Understanding the mechanisms of energy transfer is essential for applications in areas like molecular electronics and photosensitization. Computational studies can elucidate the pathways by which a molecule like this compound can transfer energy. For instance, in a study of a related azobenzene derivative, the molecule was identified as a push-pull system, which influences its electronic transition and isomerization pathway. researchgate.net This suggests that this compound could also possess interesting energy transfer properties that can be explored through further computational modeling.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and stability of this compound over time. mdpi.com By simulating the atomic motions of the molecule, researchers can gain insights into its flexibility, how it changes shape, and the stability of different conformations. mdpi.comnih.gov

MD simulations have been used to study the behavior of various molecules in different environments, such as in aqueous solutions. mdpi.com These simulations can reveal how the molecule interacts with solvent molecules and how these interactions influence its structure and dynamics. For instance, MD studies have been used to investigate the activation mechanisms of receptors by observing conformational changes induced by ligand binding. nih.gov Such simulations on this compound could reveal its preferred conformations and how it might adapt its shape upon interacting with a biological target.

Ligand-Receptor Interaction Modeling: Molecular Docking and Binding Affinity Prediction

To explore the potential biological activity of this compound, computational techniques like molecular docking and binding affinity prediction are employed. nih.gov These methods simulate the interaction of the molecule with the binding site of a target protein, providing predictions about its binding mode and affinity.

Molecular docking studies have been successfully used to predict the binding of various small molecules to their protein targets. mdpi.comnih.gov The process involves generating different orientations (poses) of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

Prediction of Binding Poses and Key Interactions

Molecular docking can predict the specific orientation of this compound within a protein's active site and identify the key interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of nicotinic acid derivatives, docking results revealed that compounds could form several alkyl interactions with aliphatic amino acids in the binding pocket of an enzyme. mdpi.com Similarly, studies on other compounds have shown the importance of hydrogen bond formation with specific amino acid residues for high binding affinity. biointerfaceresearch.com

The binding energy, calculated from docking simulations, provides an estimate of the strength of the interaction between the ligand and the receptor. nih.govmdpi.com This information is crucial for prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Related Compounds to Target Proteins

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Compound 13 | Nitroreductase | - |

| Compound 25 | Nitroreductase | - |

| Compound 5 | Tyrosyl-tRNA synthetase | - |

| Compound 17 | Tyrosyl-tRNA synthetase | - |

| Itaconic Acid | 1A2B | -11.26 biointerfaceresearch.com |

| Itaconic Acid | 1JFF | -6.99 biointerfaceresearch.com |

This table presents data from studies on related compounds to illustrate the application of molecular docking in predicting binding affinities. Specific binding affinity data for this compound would require dedicated docking studies against relevant biological targets.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of nicotinic acid, including this compound, pharmacophore models are often developed in the context of their inhibitory activity against enzymes such as N-myristoyltransferase (NMT). NMT is a validated drug target in various pathogens and in cancer research. nih.govf-cdn.com

Pharmacophore models for NMT inhibitors typically highlight a set of key interaction features. A multistep virtual screening protocol, which may include pharmacophore modeling, molecular docking, and molecular dynamics simulations, can be employed to identify novel NMT inhibitors. f-cdn.com For instance, a common pharmacophore model for NMT inhibitors might consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic regions, and hydrophobic centers. acs.orgnih.gov

In one such study, a pharmacophore model for NMT inhibitors was developed that included two aromatic features, a hydrogen bond donor, and a hydrogen bond acceptor. acs.org The aromatic features are crucial for interactions with phenylalanine and tyrosine residues in the enzyme's active site, while the hydrogen bond donor and acceptor features form critical hydrogen bonds with serine and asparagine residues. acs.org The this compound molecule possesses several of these key features: the pyridine (B92270) ring can serve as an aromatic feature, the hydroxyl group can act as a hydrogen bond donor, and the carboxylic acid group can function as both a hydrogen bond donor and acceptor.

The table below illustrates a typical pharmacophore model developed for NMT inhibitors, which can be used to assess the potential of this compound as a hit compound.

| Pharmacophore Feature | Corresponding Moiety in this compound | Potential Interacting Residues in NMT |

| Aromatic Ring | Pyridine Ring | Phe, Tyr |

| Hydrogen Bond Donor | Hydroxyl Group, Carboxylic Acid | Ser, Asn |

| Hydrogen Bond Acceptor | Carboxylic Acid, Pyridine Nitrogen | Ser, Asn |

| Hydrophobic Center | Methyl Group | Hydrophobic pockets in the active site |

It is important to note that while these models provide a strong basis for initial screening, the actual binding mode and activity would need to be confirmed through more rigorous computational methods like molecular docking and ultimately, experimental validation. acs.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Profiling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For nicotinic acid derivatives, these studies have been pivotal in the development of new therapeutic agents. nih.govnih.gov

SAR studies on nicotinic acid derivatives have revealed that modifications to the pyridine ring and the carboxylic acid group can significantly impact their biological effects, including anti-inflammatory and vasorelaxant properties. nih.govnih.gov For instance, the introduction of bulky substituents or alterations to the electronic properties of the ring can modulate the compound's interaction with its biological target. nih.gov In the context of this compound, the positions and nature of the hydroxyl and methyl groups are critical determinants of its activity. The hydroxyl group at the 2-position can influence the molecule's acidity and its ability to form hydrogen bonds, while the methyl group at the 5-position can affect its lipophilicity and steric interactions within a binding site.

QSAR studies take this a step further by creating mathematical models that correlate the chemical structures of a series of compounds with their activities. mdpi.comnih.gov For nitrogen-containing heterocyclic compounds that act as NMT inhibitors, QSAR models have been developed to predict their inhibitory potency. nih.govnih.govresearchgate.net These models often employ a variety of molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Which quantify the electronic properties, such as partial charges and orbital energies.

Steric descriptors: Which relate to the size and shape of the molecule.

A QSAR study on NMT inhibitors might reveal that descriptors related to the solvent-accessible surface area of atoms with specific partial charges are important for activity. nih.govnih.gov This suggests that the accessibility of charged or polar groups for interaction with the solvent or the receptor is a key factor. The table below presents a hypothetical set of descriptors that could be relevant in a QSAR model for nicotinic acid-based NMT inhibitors.

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Dipole Moment | Influences long-range interactions with the target protein. |

| Steric | Molecular Volume | The size of the molecule affects its fit within the binding pocket. |

| Topological | Wiener Index | Relates to the branching of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's reactivity and ability to participate in charge-transfer interactions. |

These QSAR models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors. mdpi.comnih.gov

Prediction of Molecular Stability and Reactivity Under Various Conditions

Theoretical chemistry provides a powerful lens through which the intrinsic stability and reactivity of a molecule like this compound can be predicted. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties that shed light on its chemical behavior. researchgate.net

The stability of this compound can be assessed by calculating its total electronic energy and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important indicator of chemical reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Furthermore, the presence of different functional groups on the pyridine ring of this compound allows for the possibility of tautomerism and isomerism. For example, the hydroxyl group at the 2-position can exist in equilibrium with its keto tautomer (2-pyridone). Theoretical calculations can predict the relative energies of these tautomers, indicating which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). researchgate.net

The reactivity of the molecule can be further explored by calculating various reactivity descriptors, as shown in the table below.

| Reactivity Descriptor | Definition | Significance for this compound |

| Ionization Potential | The energy required to remove an electron. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added. | Indicates the molecule's ability to act as an electron acceptor. |

| Electronegativity | The tendency of the molecule to attract electrons. | Provides insight into the polarity of bonds and the overall charge distribution. |

| Chemical Hardness | A measure of the resistance to charge transfer. | Related to the HOMO-LUMO gap and indicates stability. |

| Fukui Functions | Describe the change in electron density when an electron is added or removed. | Predicts the most likely sites for nucleophilic and electrophilic attack. |

By mapping these descriptors onto the molecular structure, a detailed picture of the local reactivity of this compound can be obtained. For instance, the sites most susceptible to electrophilic attack would be those with a high HOMO density and a high value of the Fukui function for nucleophilic attack. Conversely, sites prone to nucleophilic attack would be identified by a high LUMO density and a high value of the Fukui function for electrophilic attack. These theoretical predictions are invaluable for understanding the molecule's metabolic fate, potential for degradation, and its interactions with biological macromolecules.

Biological Activity and Pharmacological Research on 2 Hydroxy 5 Methylnicotinic Acid

Enzyme Inhibition and Modulation Studies

Scientific investigation into the direct effects of 2-hydroxy-5-methylnicotinic acid on specific enzyme targets is limited in the available literature.

Searches of scientific literature did not yield studies specifically investigating the inhibitory or modulatory activity of this compound against the enzymes neuraminidase or dihydroorotate (B8406146) dehydrogenase (DHODH). While these enzymes are significant targets in drug discovery, research has focused on other chemical scaffolds. For instance, inhibitors of neuraminidase include sialic acid analogs like zanamivir (B325) and oseltamivir, and DHODH inhibitors that have been studied for conditions like acute myeloid leukemia include compounds such as brequinar (B1684385) and Meds433. monash.edu However, no data currently links this compound to these enzymatic pathways.

The strategy of chemical derivatization, where a core molecule is modified by adding new functional groups, is a fundamental concept in medicinal chemistry to enhance or alter the biological activity of a compound. In the context of nicotinic acid and its derivatives, research has shown that modifications to the core structure can lead to novel biological activities. However, specific studies detailing how derivatization of this compound impacts its potential enzymatic activity are not available in the current body of scientific literature.

Receptor Binding and Functional Assays

Research into the receptor binding profile of this compound is primarily inferred from its structural relationship to nicotinic acid (niacin), a well-studied pharmacological agent.

Hydroxycarboxylic Acid (HCA) Receptors: this compound is a derivative of nicotinic acid. Nicotinic acid is a known agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. nih.govnih.govmultispaninc.com The HCA receptor family, which includes HCA1, HCA2, and HCA3, are G-protein coupled receptors (GPCRs) that are activated by endogenous hydroxy-carboxylic acids. nih.gov

Activation of the HCA2 receptor, typically coupled to a Gi-type G protein, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). nih.gov This mechanism is responsible for the anti-lipolytic effect of nicotinic acid in fat cells (adipocytes), where the receptor is highly expressed. nih.govnih.gov HCA2 is also expressed in various immune cells, including macrophages, and its activation has been linked to anti-inflammatory and anti-atherosclerotic effects. nih.govnih.govnih.gov Given that this compound is a structural analog of the HCA2 agonist nicotinic acid, it is plausible that it may also interact with this receptor. However, direct binding studies and functional assays to confirm and characterize this potential interaction are not present in the reviewed literature.

Table 1: HCA Receptor Agonists and Characteristics

| Receptor | Endogenous Ligand(s) | Key Pharmacological Agonist | Primary Signaling Pathway |

|---|---|---|---|

| HCA1 (GPR81) | Lactate | 3,5-dihydroxybenzoic acid | Gi-mediated cAMP inhibition |

| HCA2 (GPR109A) | 3-hydroxybutyrate | Nicotinic Acid (Niacin) | Gi-mediated cAMP inhibition |

| HCA3 (GPR109B) | 3-hydroxyoctanoic acid | Acifran | Gi-mediated cAMP inhibition |

This table presents data for the HCA receptor family to provide context for the potential activity of this compound.

Serotoninergic Receptors: Serotonin (B10506) (5-HT) receptors are another major family of GPCRs involved in a wide array of physiological and neurological processes. nih.gov These receptors are classified into several families (5-HT1 to 5-HT7). nih.gov While extensive research has been conducted on ligands that target these receptors for various therapeutic applications, there are no available studies that document the binding or functional activity of this compound at any of the serotonin receptor subtypes.

Ligand selectivity is a critical aspect of pharmacology, determining whether a compound acts on a single receptor target or multiple targets. For the HCA receptor family, achieving selectivity can be challenging due to the sequence homology between the subtypes. Research into derivatives of core ligands aims to produce compounds with improved selectivity for one receptor over the others, which can help to isolate desired therapeutic effects from unwanted side effects. nih.gov For example, studies on trans-substituted propenoic acid derivatives have been conducted to understand the structure-activity relationships that govern binding to the HCA2 receptor. monash.edu However, a specific ligand-receptor selectivity profile for this compound at HCA receptors or any other receptor family has not been established in the scientific literature.

The CXCR4 receptor is a GPCR that, along with its ligand CXCL12, plays a role in various physiological and pathological processes, including cancer metastasis. This has made it an important target for the development of antagonist drugs. Extensive research has identified various CXCR4 antagonists, from small molecules to peptides and antibodies. However, a review of the available scientific literature found no studies investigating or reporting any antagonist activity of this compound at the CXCR4 receptor.

Antimicrobial Activity Evaluation: Antibacterial and Antifungal Efficacy

The antimicrobial potential of derivatives of this compound has been the subject of investigation, with studies exploring their efficacy against a range of bacterial and fungal strains.

Research into a Schiff base synthesized from a derivative of nicotinic acid, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, demonstrated notable antimicrobial activity. nih.govresearchgate.net This compound was effective against several tested microorganisms. nih.govresearchgate.net However, it showed no inhibitory effect on the fungus Candida albicans. nih.govresearchgate.net In silico molecular docking studies of this Schiff base against E. coli revealed a high binding affinity, suggesting its potential as an antibacterial agent against this bacterium. nih.gov

Further studies on nicotinic acid derivatives have highlighted their antibacterial properties. Acylhydrazones derived from nicotinic acid have shown more potent activity against Gram-positive bacteria compared to their corresponding 1,3,4-oxadiazoline derivatives. nih.gov One particular 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent exhibited broad-spectrum activity against all tested strains, with significant efficacy against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study focused on 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine (INQI-E), a naphthoquinone derivative, and its antibacterial effect on Staphylococcus aureus. nih.gov The mechanism of action was found to involve the diversion of the normal electron flow in the bacterial respiratory chain, leading to the production of superoxide (B77818) radicals that inhibit bacterial growth. nih.gov

While direct studies on the antifungal efficacy of this compound are limited, research on related compounds provides some insights. For instance, the Schiff base 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid did not exhibit activity against Candida albicans. researchgate.net However, the broader class of nicotinic acid derivatives has shown promise. For example, a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent was found to be active against various fungal strains. nih.gov

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid | E. coli | High binding affinity in docking studies | nih.gov |

| 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid | Various bacteria | Antimicrobial activity | nih.govresearchgate.net |

| 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid | Candida albicans | No inhibition | nih.govresearchgate.net |

| Nicotinic acid-derived acylhydrazones | Gram-positive bacteria | More active than 1,3,4-oxadiazoline derivatives | nih.gov |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis, Staphylococcus aureus (including MRSA) | Significant antibacterial activity | nih.gov |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Various fungal strains | Antifungal activity | nih.gov |

| 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine (INQI-E) | Staphylococcus aureus | Inhibition of growth via superoxide production | nih.gov |

Other Biological Activities and Therapeutic Potential

Anti-inflammatory Properties

While direct research on the anti-inflammatory properties of this compound is not extensively documented in the provided results, studies on related compounds suggest potential in this area. For instance, N-octadecanoyl-5-hydroxytryptamide (C18-5HT), an amide derived from serotonin, has demonstrated significant in vivo and in vitro anti-inflammatory activity. nih.gov In a mouse model, C18-5HT inhibited leukocyte migration, nitric oxide and cytokine production, and protein extravasation. nih.gov It also reduced certain cytokines and increased the production of the anti-inflammatory cytokine IL-10. nih.gov In vitro assays with RAW 264.7 macrophage cells confirmed that C18-5HT inhibited the production of nitric oxide and cytokines. nih.gov

Anticancer and Antiproliferative Applications

Derivatives of nicotinic acid have been investigated for their potential in cancer therapy. While the provided information does not directly address this compound, research on related structures is relevant. For example, aspirin-conjugated chalcone (B49325) derivatives have been formulated into nanoparticles and have shown anti-tumor properties. nih.gov Specifically, aspirin (B1665792) and 2′-hydroxy-2,3,5′-trimethoxychalcone linked polymeric nanoparticles have been found to selectively target cancer cells and reduce tumor size in a breast cancer xenograft model with low toxicity to healthy tissues. nih.gov These nanoparticles were also investigated for their ability to induce apoptosis in HeLa cervical cancer cells. nih.gov

Furthermore, halogen derivatives of benzofuran, which can be conceptually related to substituted aromatic acids, have shown cytotoxic effects against various human cancer cell lines. nih.gov For instance, certain methyl benzofuran-3-carboxylate derivatives exhibited promising activity against lung (A549) and liver (HepG2) cancer cells. nih.gov These compounds were found to induce late apoptosis or necrosis in cancer cells and affect the cell cycle. nih.gov

Antiviral Properties

The antiviral potential of compounds structurally related to this compound has been explored. For example, N-hydroxypyridinediones (HPDs) have been identified as inhibitors of hepatitis B virus (HBV) replication. nih.gov Novel HPDs have demonstrated significant anti-HBV efficacy with good selectivity indexes. nih.gov Additionally, a diastereomeric pair of C-4' side-chain dihydroxylated aristeromycins showed promising effects against Hepatitis B virus (HBV) and Human Cytomegalovirus (HCMV). nih.gov

In Vitro and In Vivo Pharmacological Assessments

Assessment of Functional Activity in Biological Models

The functional activity of nicotinic acid derivatives has been assessed in various biological models. In an in vivo study using a rat model, the abilities of ketanserin, ritanserin, R56413, and LY53857 to inhibit 5-hydroxytryptamine (5-HT)-induced vasoconstrictor responses were compared. nih.gov All tested compounds were potent inhibitors of 5-HT-induced vasoconstriction in the isolated perfused mesenteric artery of the rat. nih.gov In the pithed rat model, low doses of these compounds inhibited 5-HT-induced pressor responses. nih.gov

In vitro pharmacological assessments of novel N-hydroxypyridinediones (HPDs) as potential anti-HBV agents have been conducted. nih.gov These studies evaluated their anti-HBV efficacy, cytotoxicity, solubility, permeability, and potential for drug-drug interactions. nih.gov The most potent HPDs showed favorable pharmacological characteristics, including good solubility at physiological pH, passive permeability, and low potential for efflux by P-glycoprotein. nih.gov Furthermore, their metabolic stability in human liver microsomes and plasma protein binding were also evaluated, identifying lead candidates for further in vivo studies. nih.gov

An in vivo study using a subcutaneous air pouch model in mice was employed to characterize the anti-inflammatory activity of N-octadecanoyl-5-hydroxytryptamide (C18-5HT). nih.gov This model allowed for the assessment of cell migration and the production of inflammatory mediators in the exudates. nih.gov

Metabolic Fate and Biotransformation Pathways of this compound

The biotransformation of a xenobiotic, or foreign compound, is a critical process that determines its activity, duration of effect, and elimination from the body. This process typically occurs in two phases. Phase I reactions, such as oxidation and hydroxylation, introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion. nih.govnih.gov Untargeted metabolomics is a powerful approach used to discover and map these extensive biotransformation pathways. nih.gov

In Vitro Metabolism Using Liver Microsomes and Hepatocytes

The liver is the primary site of drug metabolism. researchgate.net In vitro models using liver subcellular fractions (like microsomes) or whole liver cells (hepatocytes) are standard tools in drug discovery to study metabolic stability and identify potential metabolites. researchgate.netmdpi.com Liver microsomes are a rich source of Phase I enzymes, particularly cytochrome P450s, and are used to determine a compound's intrinsic clearance and half-life (T1/2). researchgate.netnih.gov Hepatocyte incubations offer a more complete picture, as they contain both Phase I and Phase II enzymes, allowing for the characterization of a wider range of metabolites. nih.gov

While these methods are routinely applied to new chemical entities, specific data from liver microsome or hepatocyte studies on this compound, including its metabolic stability or the identification of its metabolites, are not detailed in the available research. nih.govmdpi.com For other compounds, such studies have revealed significant interspecies differences in metabolism, highlighting the importance of using human-derived systems for the most relevant data. mdpi.comnih.gov

Role of Cytochrome P450 (CYP) Enzymes in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is the most important system involved in Phase I metabolism, responsible for the biotransformation of 70-80% of all clinical drugs. nih.govmdpi.com These membrane-bound hemoproteins catalyze a wide variety of oxidative reactions. nih.gov In humans, the CYP1, CYP2, and CYP3 families are primarily responsible for metabolizing xenobiotics. mdpi.com For example, CYP2A6 is the principal enzyme for the 5'-hydroxylation of nicotine (B1678760) and also plays a key role in metabolizing other compounds like metronidazole. nih.govresearchgate.net

The specific CYP isoforms responsible for the metabolism of this compound have not been identified. However, given its chemical structure as a xenobiotic, it is highly probable that CYP enzymes would be involved in its Phase I biotransformation, potentially through hydroxylation or other oxidative pathways. nih.gov Identifying the specific CYP enzymes involved would be a critical step in predicting potential drug-drug interactions. nih.gov

Plasma Protein Binding Characteristics

Once a compound enters the bloodstream, it can bind to plasma proteins, such as albumin, α1-acid glycoprotein, and lipoproteins. nih.govnih.gov The extent of this binding affects the compound's distribution, availability to target tissues, and elimination rate. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Equilibrium dialysis is a common in vitro method used to determine the unbound fraction of a compound in plasma. nih.govnih.gov

Research on the plasma protein binding characteristics of this compound has not been reported. For context, studies on other molecules show a wide range of binding affinities. For instance, the investigational anticancer agent 2-methoxyestradiol (B1684026) is highly bound to plasma proteins (unbound fraction of ~1.9-2.7%), whereas the MAO inhibitor cimoxatone (B1669037) also shows high binding of 93-96%, primarily to albumin. nih.govnih.gov The binding characteristics of this compound would be a key determinant of its pharmacokinetic behavior.

Biosynthetic and Degradation Pathways in Biological Systems

Biological systems, particularly microorganisms, possess diverse enzymatic machinery capable of both synthesizing and degrading a vast array of chemical compounds. These pathways are of significant interest for industrial applications, such as the production of valuable chemical intermediates for pharmaceuticals and herbicides. nih.govelectronicsandbooks.com

Microbial Biosynthesis and Degradation

The microbial degradation and biosynthesis of nicotinic acid derivatives have been a subject of study. Research has identified specific bacterial strains capable of utilizing nicotinic acid analogs as a source of carbon and energy. nih.govelectronicsandbooks.com

Three bacterial strains, designated Mena 23/3-3c, Mena 25/4-1, and Mena 25/4-3, were isolated from enrichment cultures using 6-methylnicotinic acid as the sole carbon source. nih.gov These strains were all capable of completely degrading 6-methylnicotinic acid. Evidence suggests that for strain Mena 23/3-3c, the degradation pathway is initiated by hydroxylation at the C2 position. nih.gov This same strain was also found to convert nicotinic acid into 2-hydroxynicotinic acid without further degrading the product. nih.gov

Another study focused on a strain identified as MCI3289, a member of the Proteobacteria subgroup, which was also isolated from a culture enriched with 6-methylnicotinic acid. electronicsandbooks.com This strain was used for the microbial production of 2-hydroxynicotinic acid from nicotinic acid. The enzyme activity responsible for this transformation was induced by the presence of 6-methylnicotinic acid or 2-hydroxy-6-methylnicotinic acid in the culture medium. electronicsandbooks.com Under optimal conditions, intact cells of MCI3289 achieved a significant yield of 2-hydroxynicotinic acid. electronicsandbooks.com

Below is a table summarizing the optimal reaction conditions for the production of 2-hydroxynicotinic acid using the MCI3289 strain.

| Parameter | Optimal Condition |

| pH | ~7.0 (using 50 mM potassium-phosphate buffer) |

| Temperature | 30°C (for 24-hour reaction) |

| Substrate (NA) Concentration | 10 to 15 g/L |

| Molar Yield | 91.6% (based on NA consumed) |

| Data sourced from a study on the microbial production of 2-hydroxynicotinic acid. electronicsandbooks.com |

Role within the Vitamin B3 Metabolome

The intricate metabolic network of Vitamin B3, which encompasses nicotinic acid and nicotinamide (B372718), is crucial for the synthesis of the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). These coenzymes are central to a vast array of physiological processes, including energy metabolism, DNA repair, and cell signaling. The metabolism of Vitamin B3 is characterized by two primary pathways for NAD⁺ synthesis: the de novo pathway, which originates from the amino acid tryptophan, and the salvage pathways, which recycle nicotinamide and other precursors.

Upon ingestion, nicotinic acid and nicotinamide are absorbed and transported to various tissues. In the liver, excess nicotinic acid can be conjugated with glycine (B1666218) to form nicotinuric acid or methylated to produce trigonelline (B31793) (N'-methylnicotinic acid). The catabolism of NAD⁺ releases nicotinamide, which is then either recycled back into NAD⁺ or further metabolized. The primary urinary metabolites of nicotinamide include N¹-methylnicotinamide (NMN) and its oxidation products, N¹-methyl-2-pyridone-5-carboxamide (2PY) and N¹-methyl-4-pyridone-3-carboxamide (4PY). The levels of these metabolites in urine are often used as biomarkers to assess niacin status.

Extensive research and metabolomic studies have been conducted to elucidate the complete profile of Vitamin B3 metabolites in humans. However, based on currently available scientific literature and metabolic databases, This compound has not been identified as a metabolite within the established human Vitamin B3 metabolome. While structurally similar compounds are known to be part of these pathways, there is no direct evidence to date to suggest that this compound is a naturally occurring intermediate or end-product of nicotinic acid or nicotinamide metabolism in humans.

Further research, potentially utilizing advanced metabolomic and analytical techniques, would be necessary to determine if this compound plays any role, however minor, in the complex metabolic fate of Vitamin B3 in biological systems.

Table of Key Metabolites in the Vitamin B3 Pathway

| Compound Name | Role in Vitamin B3 Metabolism |

| Nicotinic Acid | A form of Vitamin B3, precursor for NAD⁺ synthesis. |

| Nicotinamide | A form of Vitamin B3, precursor for NAD⁺ synthesis via the salvage pathway. |

| Nicotinamide Adenine Dinucleotide (NAD⁺) | Essential coenzyme in redox reactions and substrate for various enzymes. |

| Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) | Phosphorylated form of NAD⁺, crucial for anabolic reactions and antioxidant defense. |

| Nicotinuric Acid | A metabolite of nicotinic acid formed by conjugation with glycine. |

| N¹-methylnicotinamide (NMN) | A major urinary metabolite of nicotinamide. |

| N¹-methyl-2-pyridone-5-carboxamide (2PY) | A major urinary metabolite of NMN. |

| N¹-methyl-4-pyridone-3-carboxamide (4PY) | A urinary metabolite of NMN. |

| Trigonelline | A metabolite of nicotinic acid formed by methylation. |

Medicinal Chemistry and Advanced Applications of 2 Hydroxy 5 Methylnicotinic Acid

Development as Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Substituted nicotinic acids, a class of heterocyclic compounds, are fundamental building blocks in the pharmaceutical industry. thermofisher.com They serve as crucial pharmaceutical intermediates, which are the chemical compounds that form the structural segments of active pharmaceutical ingredients (APIs). ikigaicorporation.com Their versatile chemical nature allows for their incorporation into a wide array of complex molecules designed to interact with biological systems. While 2-hydroxy-5-methylnicotinic acid itself is a valuable chemical entity synblock.comchemspider.commatrixscientific.com, its close structural relatives, such as 5-methylnicotinic acid and 6-methylnicotinic acid, are prominently cited as key intermediates in the synthesis of major pharmaceutical drugs. thermofisher.comgoogle.comguidechem.com

The synthesis of modern pharmaceuticals often relies on a series of chemical reactions involving key intermediates. While direct evidence of this compound in the synthesis of Etoricoxib and Rupatadine is not prominent in published synthetic routes, its isomers and related derivatives are indispensable.

For the anti-allergic drug Rupatadine , a potent dual antagonist of histamine (B1213489) H1 and platelet-activating factor (PAF) receptors justia.comnih.gov, the key intermediate is N-(5-methylnicotinoyl)-4-hydroxypiperidine. justia.com This intermediate is synthesized from 5-methylnicotinic acid. justia.comgoogle.com Several patented processes detail the reaction of 5-methylnicotinic acid to produce this crucial precursor, highlighting the importance of the 5-methylpyridine-3-carboxylic acid structure in building the final drug molecule. justia.comgoogle.com

In the case of Etoricoxib , a selective COX-2 inhibitor used for managing arthritis and pain epo.org, the synthesis often involves intermediates such as 6-methylnicotinic acid or its derivatives. google.compatsnap.com For instance, one synthetic pathway involves the reaction of 6-methylpyridine-3-carbaldehyde, which can be derived from a 6-methylnicotinic acid ester. portico.orgdrugfuture.com These examples underscore the strategic importance of methylated nicotinic acid scaffolds in constructing complex, commercially significant APIs.

Application in Chemical Biology as Molecular Probes and Tools

In the field of chemical biology, small molecules are essential tools for probing and understanding complex biological processes. Derivatives of nicotinic acid have emerged as powerful molecular probes, particularly for elucidating the structure of biomolecules like RNA.

Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a high-resolution technique used to map the secondary structure of RNA molecules both in vitro and inside living cells. nih.gov SHAPE reagents are electrophilic molecules that selectively acylate the 2'-hydroxyl group of flexible, unpaired ribonucleotides in an RNA chain. nih.govtcichemicals.com This modification effectively blocks the progression of reverse transcriptase during primer extension, allowing researchers to identify single-stranded regions of the RNA at single-nucleotide resolution. nih.govsigmaaldrich.com

A prominent and widely used SHAPE reagent is 2-methylnicotinic acid imidazolide (B1226674) (NAI) , which is synthesized from the closely related 2-methylnicotinic acid. nih.govoup.com NAI is valued for its ability to permeate cell membranes and probe RNA structures within living cells with relatively low toxicity and minimal nucleotide bias. sigmaaldrich.comnih.gov The development of NAI and other reagents has been pivotal for understanding how RNA folds into complex three-dimensional structures to perform its diverse cellular functions. sigmaaldrich.comoup.com Researchers have developed and compared various SHAPE reagents to optimize reactivity, cell permeability, and signal-to-noise ratios for different experimental conditions. oup.comnih.gov

Table 1: Comparison of Selected SHAPE Reagents

| Reagent Name | Precursor/Core Structure | Key Characteristics | Primary Application |

|---|---|---|---|

| NAI (2-methylnicotinic acid imidazolide) | 2-Methylnicotinic Acid | Cell-permeable, low nucleotide bias, effective for in vivo studies. sigmaaldrich.comoup.comnih.gov | In vivo RNA structure probing. sigmaaldrich.comoup.com |

| 1M7 (1-methyl-7-nitroisatoic anhydride) | Isatoic Anhydride (B1165640) | High reactivity, well-validated for diverse RNA structures. tcichemicals.comnih.gov | General in vitro and in vivo probing. nih.gov |

| 2A3 (2-aminopyridine-3-carboxylic acid imidazolide) | 2-Aminopyridine-3-carboxylic Acid | Increased reactivity and cell permeability compared to NAI, providing higher signal-to-noise. oup.com | High-accuracy in vivo probing, especially in bacteria. oup.com |

| FAI (2-methyl-3-furoic acid imidazolide) | 2-Methyl-3-furoic Acid | Long half-life, proposed for probing RNA in living cells. nih.govnih.gov | In vivo RNA structure analysis. nih.gov |

Design of Novel Ligands for Specific Biological Targets

The design of novel ligands with high affinity and selectivity for specific biological targets is a cornerstone of medicinal chemistry. The heterocyclic pyridine (B92270) ring, as found in this compound, is a privileged scaffold in drug design due to its ability to form key interactions, such as hydrogen bonds, with biological macromolecules. mdpi.com Drug design strategies often employ either structure-based methods, which rely on the known 3D structure of the target, or ligand-based approaches, which use the pharmacophore of known active molecules as a template. nih.govnih.govresearchgate.net